Regiochemistry and Synthetic Outcome
The 4-chloro, 3-cyclopropoxy substitution pattern is a unique regioisomer. A direct comparator exists: (3-Chloro-4-cyclopropoxyphenyl)boronic acid. These two compounds are not interchangeable; they are distinct chemical entities with different CAS numbers, leading to different structural isomers in any downstream product . While direct comparative reactivity data is not available in the public domain for this specific pair, the well-established principle of regioisomerism dictates they will produce different coupling products and likely exhibit different reaction kinetics and yields. Selecting the correct regioisomer is the first and most critical procurement decision for any project with a defined target molecule.
| Evidence Dimension | Regiochemistry (Substitution Pattern) |
|---|---|
| Target Compound Data | 4-Chloro, 3-cyclopropoxy substituents |
| Comparator Or Baseline | 3-Chloro, 4-cyclopropoxy substituents |
| Quantified Difference | Different isomer; non-interchangeable structures leading to distinct final products. |
| Conditions | Molecular Structure Definition |
Why This Matters
Procurement of the incorrect regioisomer will result in an entirely different product, wasting time and resources; this differentiation is the most fundamental basis for selection.
